![molecular formula C8H15NO2 B2473588 3-(Oxolan-3-yl)morpholine CAS No. 1859200-67-1](/img/structure/B2473588.png)
3-(Oxolan-3-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(Oxolan-3-yl)morpholine” is a chemical compound with the molecular weight of 157.21 . It is also known by its IUPAC name, 3-(tetrahydrofuran-3-yl)morpholine .
Synthesis Analysis
The synthesis of “this compound” involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . A research paper also mentions an efficient synthetic approach for phosphorodiamidate morpholino oligonucleotides (PMOs) using the H‐phosphonate approach .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature .Scientific Research Applications
Neurokinin-1 Receptor Antagonism
3-(Oxolan-3-yl)morpholine derivatives have been explored for their potential in neurokinin-1 (NK1) receptor antagonism. An orally active, water-soluble derivative demonstrated high affinity and efficacy in pre-clinical tests for emesis and depression, indicating the potential of such compounds in managing these conditions (Harrison et al., 2001).
PI3K-AKT-mTOR Pathway Inhibition
The morpholine core structure has been utilized in the development of inhibitors for the PI3K-AKT-mTOR pathway, significant in cancer research. The incorporation of this compound into such compounds aids in forming key hydrogen bonds, crucial for the inhibitory activity (Hobbs et al., 2019).
Synthesis of Biologically Active Compounds
This compound structures serve as important intermediates for synthesizing various biologically active heterocyclic compounds, enhancing the potential for medicinal chemistry applications (Mazur et al., 2007).
Bicyclic Morpholine Surrogates
Bridged bicyclic morpholines, like 3-oxa-7-azabicyclo[3.3.0]octanes, represent a class of morpholine surrogates used in medicinal chemistry. These structures are pivotal in the synthesis of compounds with potential therapeutic applications (Sokolenko et al., 2017).
Antifungal Agents
Compounds containing the this compound moiety have shown fungicidal activity against various species, including Candida and Aspergillus. Modifications to the morpholine core have been effective in improving plasmatic stability while retaining antifungal activity (Bardiot et al., 2015).
Synthesis of Anticancer Compounds
This compound structures are utilized as intermediates in the synthesis of small molecule anticancer drugs. They play a crucial role in the design of novel inhibitors, contributing to the study of anticancer compounds (Wang et al., 2016).
Safety and Hazards
Future Directions
The future directions for “3-(Oxolan-3-yl)morpholine” and related compounds could involve further exploration of their synthesis and potential applications. For instance, a patent describes the synthesis of Fmoc-protected morpholino monomers and their use in the synthesis of morpholino oligomers . This could potentially open up new avenues for the use of “this compound” in various fields.
properties
IUPAC Name |
3-(oxolan-3-yl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-3-10-5-7(1)8-6-11-4-2-9-8/h7-9H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHSKTDCPXBFDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2COCCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.